
Nonadecylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecylarsonic acid is an organoarsenic compound characterized by a long carbon chain attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonadecylarsonic acid can be synthesized through the reaction of nonadecanoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 150°C. The process involves the formation of an intermediate arsenic ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Nonadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding nonadecylarsonous acid.
Substitution: The arsenic atom in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Nonadecylarsonic oxide.
Reduction: Nonadecylarsonous acid.
Substitution: Various organoarsenic derivatives.
Applications De Recherche Scientifique
Nonadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mécanisme D'action
The mechanism of action of nonadecylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making this compound a potential antimicrobial agent.
Comparaison Avec Des Composés Similaires
Nonadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the arsenic atom.
Arsenic trioxide: An inorganic compound with significant toxicity and different chemical properties.
Uniqueness: Nonadecylarsonic acid is unique due to its combination of a long carbon chain and an arsenic atom, which imparts distinct chemical and biological properties. Unlike nonadecanoic acid, this compound exhibits antimicrobial activity due to the presence of arsenic. Compared to arsenic trioxide, this compound is less toxic and has more specific applications in research and industry.
Propriétés
Numéro CAS |
18855-17-9 |
|---|---|
Formule moléculaire |
C19H41AsO3 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
nonadecylarsonic acid |
InChI |
InChI=1S/C19H41AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22)23/h2-19H2,1H3,(H2,21,22,23) |
Clé InChI |
HTEPAVWFMWUKLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)

![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
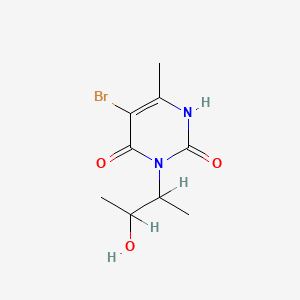
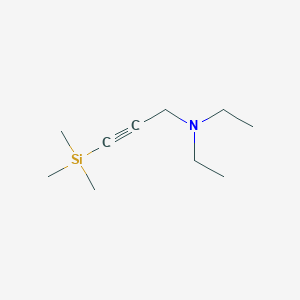
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
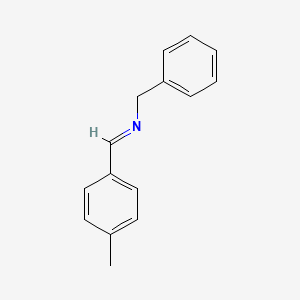
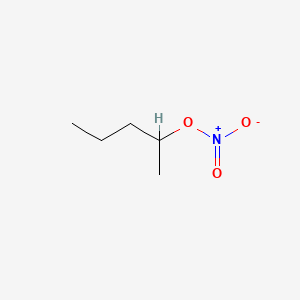


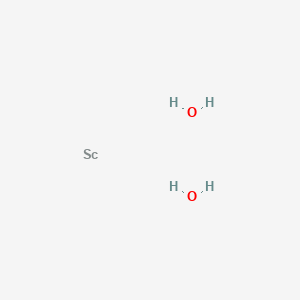
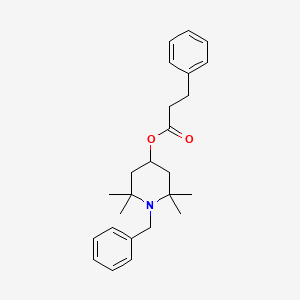
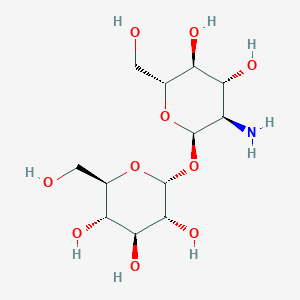
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)
